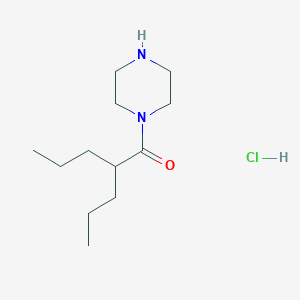
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods often involve the use of readily available raw materials and simple processes that are economical and environmentally friendly .
Chemical Reactions Analysis
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperazine derivatives . In biology, it has been studied for its potential antimicrobial and antiviral activities . In medicine, piperazine derivatives are known for their antipsychotic and anti-HIV-1 properties . In industry, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as dopamine and serotonin antagonists, which can explain their antipsychotic properties . Additionally, the presence of the piperazine moiety in the compound allows for interactions with various receptors and enzymes, leading to its wide range of biological activities .
Comparison with Similar Compounds
1-(Piperazin-1-yl)-2-propylpentan-1-one hydrochloride can be compared with other similar compounds, such as 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds also exhibit a wide range of biological activities, including antimicrobial and antipsychotic properties . The uniqueness of this compound lies in its specific chemical structure and the presence of the propylpentan-1-one moiety, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H25ClN2O |
|---|---|
Molecular Weight |
248.79 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-propylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14;/h11,13H,3-10H2,1-2H3;1H |
InChI Key |
ALVXWBDKSGQPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


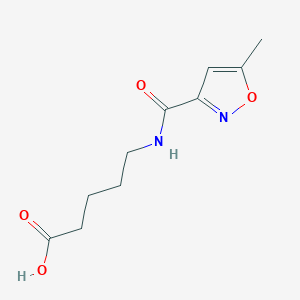
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
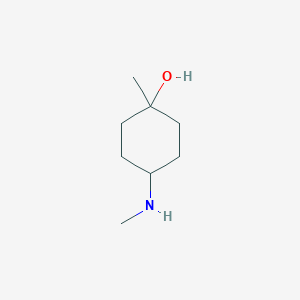

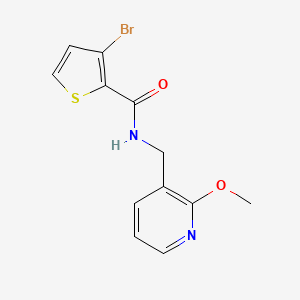

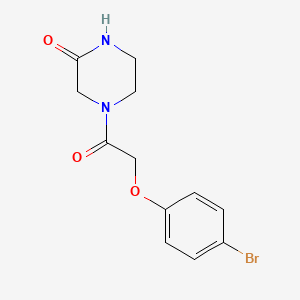
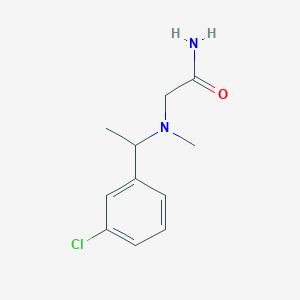
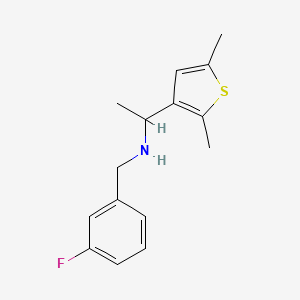
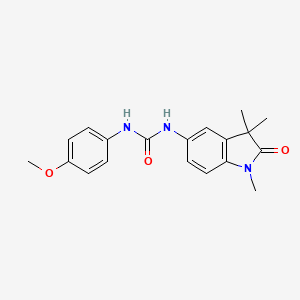
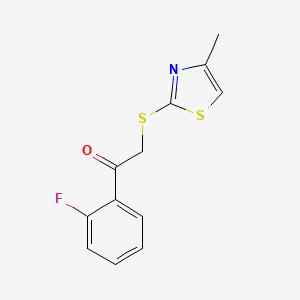
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
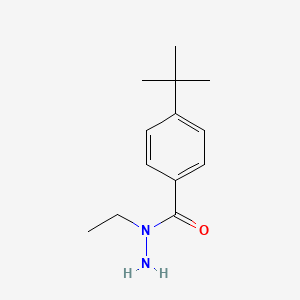
![tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate](/img/structure/B14903391.png)
